molecular formula C16H10BrClN2O2 B1335749 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid CAS No. 618102-43-5

1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B1335749
M. Wt: 377.62 g/mol
InChI Key: OMZRYNOJVXGJHV-UHFFFAOYSA-N
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Description

The compound "1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring containing two nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. The presence of bromo- and chloro- substituents on the phenyl rings may influence the compound's reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with 1,3-dicarbonyl compounds or their equivalents. In the case of similar compounds, the synthesis can involve a series of steps including nucleophilic substitution, cyclization, bromination, and hydrolysis . For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, a related compound, was achieved through a multi-step process starting from 2,3-dichloropyridine and resulting in a final yield of 41.3% .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be determined using various spectroscopic techniques such as MS, FT-IR, 1H NMR, and 13C NMR, as well as crystallographic methods . For example, the crystal structure of a related compound, 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, was determined and showed that it crystallizes in the triclinic space group with specific cell parameters . Quantum chemical methods such as DFT calculations can also be used to examine the molecular geometry and vibrational frequencies, providing insights into the electronic structure of the compound .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various functionalization reactions. For example, 1H-pyrazole-3-carboxylic acid was converted into the corresponding carboxamide via reaction with 2,3-diaminopyridine, and different products were formed depending on the reaction conditions . These reactions can be examined theoretically to understand the mechanisms involved .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solvatochromic behavior, can be studied through photophysical investigations in solvents with different polarities . For instance, the emission spectrum of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde varied with solvent polarity, indicating changes in dipole moments between the excited and ground states . Additionally, the HOMO-LUMO energy gap and molecular electrostatic potential map can be determined using computational methods, providing information on the compound's reactivity and potential sites for nucleophilic and electrophilic attacks .

Scientific Research Applications

Optical Nonlinearity and Potential for Optical Limiting

A study synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, including compounds similar to 1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid. These compounds demonstrated optical nonlinearity, suggesting their potential for optical limiting applications (Chandrakantha et al., 2013).

Crystal Structure and Synthesis Methods

Another study involved the synthesis of various pyrazole compounds with structural similarities to the targeted acid. It focused on understanding the crystal structures and the synthesis process, providing insights into the molecular configuration and potential applications (Loh et al., 2013).

Synthesis and Characterization in Chemical Research

Research has been conducted on synthesizing and characterizing new pyrazolyl-substituted thiazolidinone, thiazole, and thiazoline candidates. These studies contribute to understanding the chemical properties and potential applications of pyrazole derivatives (Khalifa et al., 2017).

Potential in Antimicrobial and Antifungal Applications

A study synthesized new derivatives of 1,3,4-trisubstituted pyrazole, starting with similar chalcones. The in-vitro anti-cancer activity of these compounds was tested against various human cancer cell lines, showing significant activity. This research indicates potential antimicrobial and antifungal applications for pyrazole derivatives (Srour et al., 2018).

Structural and Theoretical Investigations

Theoretical and structural investigations of pyrazole carboxylic acid derivatives have been conducted. These studies focus on understanding the ionization constants, molecular structures, and spectral properties, which are crucial for determining the chemical behavior and potential applications of these compounds (Alkan et al., 2009).

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.


Future Directions

The study of pyrazole derivatives is an active area of research in medicinal chemistry, and this compound could potentially be of interest in the development of new pharmaceuticals. Further studies could explore its synthesis, reactivity, and biological activity.


properties

IUPAC Name

2-(4-bromophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrClN2O2/c17-11-3-7-13(8-4-11)20-15(16(21)22)9-14(19-20)10-1-5-12(18)6-2-10/h1-9H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMZRYNOJVXGJHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=C2)C(=O)O)C3=CC=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390998
Record name 2-(4-bromophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic Acid
Source EPA DSSTox
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Molecular Weight

377.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid

CAS RN

618102-43-5
Record name 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylic acid
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Record name 2-(4-bromophenyl)-5-(4-chlorophenyl)pyrazole-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00390998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-BROMOPHENYL)-3-(4-CHLOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID
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